molecular formula C10H14N2O4 B12855491 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid CAS No. 903094-22-4

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid

Cat. No.: B12855491
CAS No.: 903094-22-4
M. Wt: 226.23 g/mol
InChI Key: OCMDXTKGLDWTFG-UHFFFAOYSA-N
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Description

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct electronic properties and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of heterocyclic compounds and in peptide chemistry .

Properties

CAS No.

903094-22-4

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-11-4-6(7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14)

InChI Key

OCMDXTKGLDWTFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC=C1C(=O)O

Origin of Product

United States

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